3-Bromo-5-isopropoxybenzoic acid
Overview
Description
3-Bromo-5-isopropoxybenzoic acid is a chemical compound with the CAS Number: 1119779-04-2 . It has a molecular weight of 259.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure. It is typically stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties were not available in the sources I found.
Scientific Research Applications
Herbicide Resistance and Detoxification
- Herbicide Resistance in Plants : A study described the engineering of transgenic plants expressing a bacterial detoxification gene, bxn, which confers resistance to the herbicide bromoxynil. This gene encodes a nitrilase converting bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, showcasing a method to enhance herbicide resistance in crops (Stalker, Mcbride, & Malyj, 1988).
Synthetic Chemistry
- Regioselective Bromocyclization : Research on the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization demonstrates the potential for creating novel compounds. This process involves transforming similar structures, indicating the relevance of bromo-substituted benzoic acids in synthetic organic chemistry (Zheng et al., 2019).
Environmental Chemistry and Microbial Degradation
- Microbial Degradation of Herbicides : Studies on the microbial degradation of bromoxynil (structurally related to 3-Bromo-5-isopropoxybenzoic acid) by Klebsiella ozaenae and Klebsiella pneumoniae subsp. ozaenae have shown these bacteria can transform bromoxynil into 3,5-dibromo-4-hydroxybenzoic acid. This research highlights the potential environmental applications of microbes in detoxifying harmful substances and the relevance of such compounds in studying microbial degradation pathways (Mcbride, Kenny, & Stalker, 1986).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBLBPFZZDTKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681822 | |
Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119779-04-2 | |
Record name | 3-Bromo-5-(1-methylethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119779-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-isopropoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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